molecular formula C24H32Cl4N6O4Zn B12686296 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) CAS No. 71230-74-5

2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-)

Cat. No.: B12686296
CAS No.: 71230-74-5
M. Wt: 675.7 g/mol
InChI Key: KARMBQQTBZAHPH-UHFFFAOYSA-J
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Description

2,5-Dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a benzenediazonium core substituted with methoxy and pyrrolidinyl groups, and is paired with a tetrachlorozincate anion

Preparation Methods

The synthesis of 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 2,5-dimethoxy-4-pyrrolidin-1-ylbenzene followed by the reaction with zinc chloride to form the tetrachlorozincate salt. The reaction conditions often require low temperatures to stabilize the diazonium ion and prevent decomposition. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

2,5-Dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

    Coupling Reactions: It can participate in azo coupling reactions to form azo compounds, which are useful in dye synthesis.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include nucleophiles like hydroxide ions, amines, and phenols.

Scientific Research Applications

2,5-Dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) involves its ability to form reactive intermediates that can interact with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function and cellular pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-) include other benzenediazonium salts and pyrrolidine derivatives. These compounds share structural similarities but differ in their specific substituents and counterions, which can influence their reactivity and applications. For example:

    Benzenediazonium chloride: A simpler diazonium salt used in azo dye synthesis.

    2,5-Dimethoxybenzenediazonium chloride:

Properties

CAS No.

71230-74-5

Molecular Formula

C24H32Cl4N6O4Zn

Molecular Weight

675.7 g/mol

IUPAC Name

2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachlorozinc(2-)

InChI

InChI=1S/2C12H16N3O2.4ClH.Zn/c2*1-16-11-8-10(15-5-3-4-6-15)12(17-2)7-9(11)14-13;;;;;/h2*7-8H,3-6H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

KARMBQQTBZAHPH-UHFFFAOYSA-J

Canonical SMILES

COC1=CC(=C(C=C1[N+]#N)OC)N2CCCC2.COC1=CC(=C(C=C1[N+]#N)OC)N2CCCC2.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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